LRRK2 Inhibitory Profile: Structural Determinants for Neurodegenerative Target Engagement
Benzothiazole-benzamide derivatives with a 4-morpholinobenzamide motif have been reported as LRRK2 inhibitors in patent EP3842422B1 [1]. The target compound N-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzamide lacks the morpholine group but possesses the benzothiazole-benzamide core required for LRRK2 binding. In the patent, the exemplified compound N-(6-methylbenzothiazole-2-yl)-4-morpholinobenzamide demonstrated LRRK2 inhibition, whereas unsubstituted N-(benzothiazol-2-yl)benzamide showed no data. The 4,5-dimethyl substitution may occupy a different steric region compared to the 6-methyl or 4-morpholinobenzamide analogs, potentially yielding a distinct inhibitory profile. However, direct IC50 data for the target compound are not publicly available.
| Evidence Dimension | LRRK2 kinase inhibition potential |
|---|---|
| Target Compound Data | Not yet reported in public domain |
| Comparator Or Baseline | N-(6-methylbenzothiazole-2-yl)-4-morpholinobenzamide: active in LRRK2 inhibition assay (EP3842422B1); N-(benzothiazol-2-yl)benzamide: no data reported |
| Quantified Difference | Insufficient data for quantitative comparison |
| Conditions | Patent EP3842422B1 describes LRRK2 and LRRK2 G2019S inhibition assays using heterocyclic benzothiazole-benzamide compounds |
Why This Matters
For procurement decisions in LRRK2-focused drug discovery programs, the 4,5-dimethyl substitution pattern represents a distinct chemotype from the 4-morpholinobenzamide series, and its biological evaluation may reveal differential selectivity against LRRK2 mutants.
- [1] Martinez-Gil, A., et al. (2024) 'Compuestos inhibidores de LRRK2 y su uso para el tratamiento de enfermedades neurodegenerativas.' European Patent EP3842422B1. View Source
